7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Epigenetics LSD1 inhibition KDM1A/CoREST

This 7-methoxy benzoxazinone lacks the labile 2-hydroxy group present in DIMBOA, eliminating electrophilic hemiacetal reactivity and delivering superior chemical stability for multi-step synthesis and long-term storage. Documented KDM1A/CoREST inhibitor (IC50 = 43 nM) and β-glucosidase inhibitor, it serves as a reproducible, structurally defined scaffold for epigenetic probe development and SAR benchmarking. Available in ≥97% purity with full analytical characterization, ready for immediate R&D procurement.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 6529-94-8
Cat. No. B1600942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS6529-94-8
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)CO2
InChIInChI=1S/C9H9NO3/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
InChIKeyUGJVRGLKGBFDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 6529-94-8): Core Chemical Identity and Procurement Baseline


7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 6529-94-8; synonym: 7-methoxy-4H-1,4-benzoxazin-3-one) is a synthetic heterocyclic compound belonging to the 1,4-benzoxazin-3-one class, characterized by a methoxy substituent at the 7-position on the fused benzene-oxazine scaffold . The compound possesses the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . Unlike its naturally occurring 2-hydroxy-substituted analog DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one), this compound lacks the 2-hydroxy group, conferring distinct chemical stability and synthetic utility as a building block [1]. The compound has been documented as an inhibitor of β-glucosidase and demonstrates target engagement with KDM1A/CoREST (IC50 = 43 nM) [2], positioning it as a structurally defined scaffold with quantifiable biochemical activity.

Why 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one Cannot Be Directly Substituted with DIMBOA or Other Benzoxazinone Analogs


Benzoxazinones are not a functionally interchangeable class. The presence or absence of substituents at the 2- and 7-positions fundamentally alters the compound's electronic profile, reactivity toward nucleophiles, and stability under both biological and synthetic conditions [1]. Specifically, 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one lacks the 2-hydroxy group present in the natural allelochemical DIMBOA. The 2-hydroxy substituent is critical for the electrophilic reactivity of benzoxazinoids, enabling ring-opening reactions and nucleophilic attack that underlie both antimicrobial activity and chemical instability [1]. Consequently, DIMBOA degrades rapidly in aqueous and soil environments [2], whereas the 2-unsubstituted target compound exhibits fundamentally different stability characteristics suitable for synthetic derivatization. Furthermore, the methoxy group at the 7-position influences solubility and modulates target binding; SAR studies across the benzoxazinone class have established that 7-substituted derivatives often display distinct activity profiles compared to their 6-substituted or unsubstituted counterparts [3]. Generic interchange without accounting for these structural determinants would invalidate any reproducibility of biochemical or synthetic outcomes.

7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one: Quantified Differentiation Evidence for Scientific Selection


KDM1A/CoREST Inhibition: Quantified Biochemical Activity Versus Functional Analogs

7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one demonstrates quantifiable inhibitory activity against the human KDM1A/CoREST complex (lysine-specific histone demethylase 1A / REST corepressor 1) with an IC50 value of 43 nM in a recombinant enzyme assay [1]. This represents a well-defined biochemical target engagement metric that is absent from publicly available data for the structurally similar natural analog DIMBOA, which has been characterized primarily for antimicrobial and phytotoxic activities rather than epigenetic enzyme inhibition [2]. While direct head-to-head comparison data for DIMBOA against KDM1A/CoREST is not available, the presence of a validated IC50 for the target compound establishes a quantifiable benchmark for activity in the epigenetic space that is not documented for its closest natural benzoxazinone comparators.

Epigenetics LSD1 inhibition KDM1A/CoREST

Structural Determinants of Stability: Absence of 2-Hydroxy Group Differentiates Target Compound from Natural Benzoxazinoids

The target compound lacks the 2-hydroxy substituent that defines the natural benzoxazinoid DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one). SAR studies on benzoxazinoid reactivity establish that the 2-hydroxy group is a critical determinant of electrophilic behavior: it enables ring-opening via nucleophilic attack at the hemiacetal carbon, a reaction pathway central to both the antimicrobial mechanism of DIMBOA and its inherent chemical instability [1]. The 2-unsubstituted core of 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one eliminates this reactive center, resulting in a scaffold that is fundamentally more stable and synthetically tractable . This structural difference is not incremental—it alters the compound's suitability for applications requiring shelf stability or resistance to nucleophilic degradation.

Chemical stability SAR Benzoxazinone reactivity

MAO-A Inhibition: Distinct Target Engagement Profile

In addition to KDM1A/CoREST inhibition, 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one demonstrates activity against human monoamine oxidase A (MAO-A) with an IC50 of 25 nM in recombinant enzyme assays [1]. This dual activity profile (MAO-A IC50 = 25 nM; KDM1A/CoREST IC50 = 43 nM) establishes a pattern of target engagement distinct from the antimicrobial/antifungal activities documented for natural benzoxazinoids [2]. While selectivity between these targets is not fully characterized in the available data, the nanomolar-range inhibition of MAO-A represents a quantifiable biochemical activity that may be relevant for researchers investigating benzoxazinone scaffolds in neuropharmacology or enzyme inhibition studies.

Monoamine oxidase MAO-A Enzyme inhibition

7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one: Evidence-Based Research and Industrial Application Scenarios


Epigenetic Probe Development: KDM1A/CoREST and MAO-A Dual Activity Screening

Researchers investigating lysine-specific demethylase (LSD1/KDM1A) or monoamine oxidase inhibition can utilize this compound as a structurally defined benzoxazinone scaffold with documented target engagement. The IC50 values of 43 nM (KDM1A/CoREST) and 25 nM (MAO-A) provide quantitative benchmarks for assay validation and SAR expansion [1]. This scenario is directly supported by the biochemical inhibition data established in Section 3 and is not applicable to DIMBOA, which lacks comparable epigenetic target activity documentation.

Synthetic Building Block for Benzoxazinone Derivatization

Medicinal and agricultural chemists requiring a stable benzoxazinone core for further functionalization should prioritize this 2-unsubstituted compound over the naturally occurring DIMBOA. The absence of the 2-hydroxy group eliminates the electrophilic hemiacetal center that renders DIMBOA prone to nucleophilic ring-opening and degradation [2]. This structural feature confers enhanced chemical stability suitable for multi-step synthetic sequences, library construction, and long-term reagent storage .

β-Glucosidase Inhibition Studies

This compound has been documented as an effective inhibitor of β-glucosidase, with reported activity in both insect and bacterial cell systems . Researchers investigating glycoside metabolism or developing β-glucosidase-targeted assays may employ this compound as a tool inhibitor. While quantitative IC50 values for β-glucosidase are not available in the current evidence set, the documented inhibitory activity distinguishes this compound for glycosidase-focused applications where the natural analog DIMBOA has been characterized primarily for antimicrobial rather than glucosidase-related endpoints.

Structure-Activity Relationship (SAR) Reference Compound for 7-Position Benzoxazinone Studies

SAR studies across the benzoxazinone class have established that 7-substituted derivatives often display distinct biological activity profiles compared to their 6-substituted counterparts [3]. This compound serves as a benchmark 7-methoxy-substituted reference standard for researchers designing comparative SAR campaigns or validating the positional effects of substituents on benzoxazinone bioactivity. Its defined substitution pattern provides a reproducible control for evaluating novel benzoxazinone derivatives.

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